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molecular formula C7H9FN2 B1630092 (3-Fluoro-2-methylphenyl)hydrazine CAS No. 396075-80-2

(3-Fluoro-2-methylphenyl)hydrazine

Cat. No. B1630092
M. Wt: 140.16 g/mol
InChI Key: OJVHMRFZNJHDNJ-UHFFFAOYSA-N
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Patent
US06844345B2

Procedure details

24 g 3-Fluoro-2-methyl-aniline was added to 120 ml 25% hydrochloric acid and the mixture cooled to 0° C. A solution of 15 g sodium nitrite in 80 ml water was added dropwise to the resulting suspension at such a rate that the temperature did not rise above 8° C. When the addition was complete, the mixture was stirred 1 h at 0° C. Whilst maintaining the mixture at 0° C., a suspension of 195 g tin (II) chloride in 230 ml 25% aqueous hydrochloric acid was added over 30 min. The mixture was stirred a further 20 min, and the precipitate that formed was filtered. The crude hydrochloride salt was partitioned between water and dichloromethane, and the pH raised to pH8 by the addition of sodium hydroxide solution followed by saturated sodium bicarbonate solution. The phases were separated, the aqueous phase extracted twice with dichloromethane and the combined organic phases dried over sodium sulfate and evaporated. The resulting solid residue was recrystallised from hexane to afford the title compound as a light brown solid (9.2 g, 34% yield, mp 69° C.; EI-MS m/e: 140.1 (M+)).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
195 g
Type
reactant
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N:10]([O-])=O.[Na+].[Sn](Cl)Cl>O.Cl>[F:1][C:2]1[C:3]([CH3:9])=[C:4]([NH:5][NH2:10])[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
FC=1C(=C(N)C=CC1)C
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
195 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
230 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 8° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
Whilst maintaining the mixture at 0° C.
ADDITION
Type
ADDITION
Details
was added over 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred a further 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The crude hydrochloride salt was partitioned between water and dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
the pH raised to pH8 by the addition of sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid residue was recrystallised from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=C(C=CC1)NN)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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